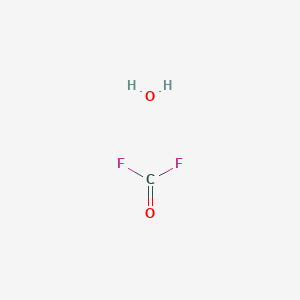![molecular formula C18H20OSe B14244693 ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene CAS No. 378798-47-1](/img/structure/B14244693.png)
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene typically involves the reaction of 3-phenyl-2-[(prop-2-en-1-yl)oxy]propanol with a selenium-containing reagent. One common method is the use of diphenyl diselenide in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle selenium compounds, which can be toxic.
Analyse Chemischer Reaktionen
Types of Reactions
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene can be used as a precursor for the synthesis of more complex organoselenium compounds. It can also serve as a reagent in the formation of carbon-selenium bonds.
Biology and Medicine
The compound has potential applications in medicinal chemistry due to the biological activity of selenium-containing compounds. It may be investigated for its antioxidant properties and potential use in the treatment of diseases related to oxidative stress.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require the incorporation of selenium atoms.
Wirkmechanismus
The mechanism by which ({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes that play a role in redox reactions and antioxidant defense mechanisms. The compound may also interact with cellular thiols, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenyl diselenide
- Selenocysteine
- Selenomethionine
Uniqueness
({3-Phenyl-2-[(prop-2-en-1-yl)oxy]propyl}selanyl)benzene is unique due to its specific structure, which combines a selenium atom with a prop-2-en-1-yl group and a benzene ring. This structure imparts distinct chemical properties and reactivity compared to other organoselenium compounds.
Eigenschaften
CAS-Nummer |
378798-47-1 |
|---|---|
Molekularformel |
C18H20OSe |
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
(3-phenyl-2-prop-2-enoxypropyl)selanylbenzene |
InChI |
InChI=1S/C18H20OSe/c1-2-13-19-17(14-16-9-5-3-6-10-16)15-20-18-11-7-4-8-12-18/h2-12,17H,1,13-15H2 |
InChI-Schlüssel |
HECHFSLNKKGHIT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOC(CC1=CC=CC=C1)C[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N-[(1R)-1-(3-methoxyphenyl)ethyl]-](/img/structure/B14244612.png)
![1,4-Diethyl-7,8-dimethyl-1,4-diaza-5-germaspiro[4.4]non-7-ene](/img/structure/B14244617.png)
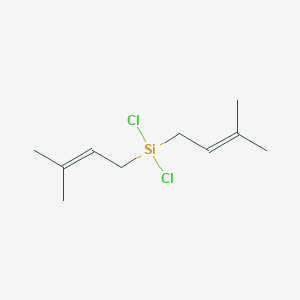
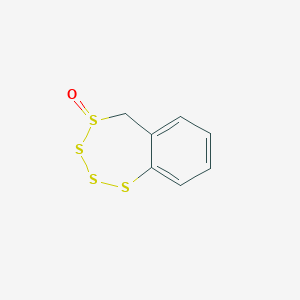
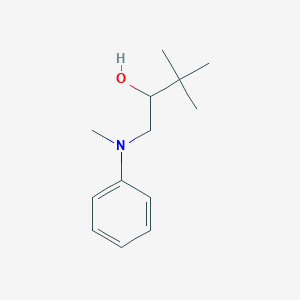
![3-{Ethoxy[bis(tetradecyloxy)]silyl}propane-1-thiol](/img/structure/B14244630.png)

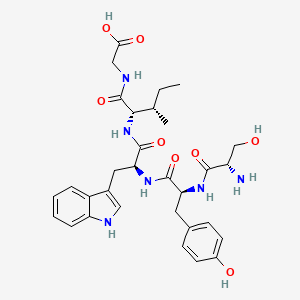
![acetic acid;[(1S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hepta-2,5-dienyl]methanol](/img/structure/B14244649.png)
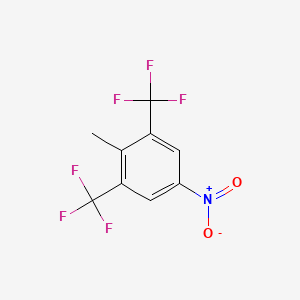

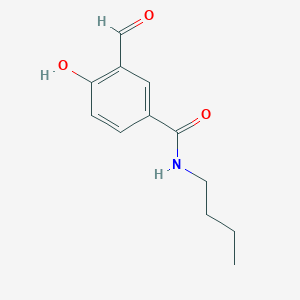
![1-Methyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14244684.png)
